N-[4-[3-(hydroxyamino)-3-oxopropyl]phenyl]-4-phenylbutanamide
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Overview
Description
N-[4-[3-(hydroxyamino)-3-oxopropyl]phenyl]-4-phenylbutanamide is a synthetic organic compound characterized by its complex molecular structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-[4-[3-(hydroxyamino)-3-oxopropyl]phenyl]-4-phenylbutanamide typically involves multi-step organic reactions. One common method includes the condensation of 4-phenylbutanoic acid with 4-aminophenyl-3-oxopropanoic acid under controlled conditions. The reaction is often catalyzed by acidic or basic catalysts to facilitate the formation of the amide bond.
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of automated reactors to ensure precise control over reaction conditions such as temperature, pressure, and pH. The use of high-purity reagents and solvents is crucial to achieve a high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: N-[4-[3-(hydroxyamino)-3-oxopropyl]phenyl]-4-phenylbutanamide can undergo various chemical reactions, including:
Oxidation: The hydroxyamino group can be oxidized to form a nitroso or nitro group.
Reduction: The carbonyl group can be reduced to form a hydroxyl group.
Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Electrophiles such as bromine (Br2) or nitric acid (HNO3) under appropriate conditions.
Major Products:
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of hydroxyl derivatives.
Substitution: Formation of brominated or nitrated phenyl derivatives.
Scientific Research Applications
N-[4-[3-(hydroxyamino)-3-oxopropyl]phenyl]-4-phenylbutanamide has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of advanced materials with specific functional properties.
Mechanism of Action
The mechanism of action of N-[4-[3-(hydroxyamino)-3-oxopropyl]phenyl]-4-phenylbutanamide involves its interaction with specific molecular targets. The hydroxyamino group can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. The phenyl groups may interact with hydrophobic pockets within proteins, affecting their conformation and function.
Comparison with Similar Compounds
N-[4-(hydroxyamino)phenyl]acetamide: Similar structure but with a shorter carbon chain.
4-phenylbutanamide: Lacks the hydroxyamino and oxopropyl groups.
N-(4-hydroxyphenyl)acetamide: Known for its analgesic properties.
Uniqueness: N-[4-[3-(hydroxyamino)-3-oxopropyl]phenyl]-4-phenylbutanamide is unique due to the presence of both hydroxyamino and oxopropyl groups, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups makes it a versatile compound for various applications in research and industry.
Biological Activity
N-[4-[3-(hydroxyamino)-3-oxopropyl]phenyl]-4-phenylbutanamide, commonly referred to as a hydroxamic acid derivative, has garnered attention due to its potential biological activities, particularly as a histone deacetylase (HDAC) inhibitor. This compound is part of a broader class of compounds that have shown promise in therapeutic applications, particularly in cancer treatment and other diseases influenced by epigenetic modifications.
Chemical Structure and Properties
The molecular formula for this compound is C19H22N2O3, with a molecular weight of approximately 326.396 g/mol. The structure includes a hydroxamic acid moiety, which is crucial for HDAC inhibition.
Property | Value |
---|---|
Molecular Formula | C19H22N2O3 |
Molecular Weight | 326.396 g/mol |
CAS Number | 656261-27-7 |
Chemical Structure | Chemical Structure |
Histone Deacetylase Inhibition
Research has demonstrated that this compound acts as an HDAC inhibitor. HDACs are enzymes that remove acetyl groups from histones, leading to chromatin condensation and transcriptional repression. By inhibiting these enzymes, this compound can promote a more open chromatin structure, facilitating gene expression associated with differentiation and apoptosis in tumor cells .
Antiproliferative Effects
In vitro studies have shown that compounds similar to this compound exhibit significant antiproliferative activity against various human tumor cell lines. The mechanism involves the induction of cell cycle arrest and apoptosis through the modulation of gene expression linked to cell survival and proliferation .
Case Studies
- Study on HDAC Inhibition : A study evaluated several hydroxamic acid derivatives, including this compound, demonstrating IC50 values in the micromolar range against HDACs. The results indicated that structural modifications could enhance potency .
- Cancer Cell Lines : Another investigation focused on the compound's effects on breast cancer cell lines, revealing that treatment led to increased histone acetylation and subsequent upregulation of tumor suppressor genes .
Properties
CAS No. |
656261-27-7 |
---|---|
Molecular Formula |
C19H22N2O3 |
Molecular Weight |
326.4 g/mol |
IUPAC Name |
N-[4-[3-(hydroxyamino)-3-oxopropyl]phenyl]-4-phenylbutanamide |
InChI |
InChI=1S/C19H22N2O3/c22-18(8-4-7-15-5-2-1-3-6-15)20-17-12-9-16(10-13-17)11-14-19(23)21-24/h1-3,5-6,9-10,12-13,24H,4,7-8,11,14H2,(H,20,22)(H,21,23) |
InChI Key |
HPUDPTOVKTZESW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CCCC(=O)NC2=CC=C(C=C2)CCC(=O)NO |
Origin of Product |
United States |
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